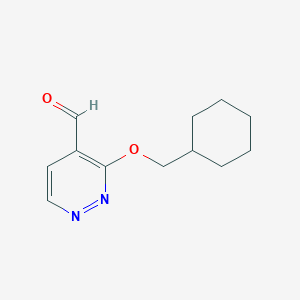
2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide, also known as NDPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NDPA is a heterocyclic compound that contains a pyrazine ring, a naphthalene ring, and a phenylacetamide group. The compound's unique structure has led to its use in various applications, including medicinal chemistry, materials science, and analytical chemistry.
Aplicaciones Científicas De Investigación
Coordination Chemistry
This compound can act as a chelating ligand due to its structural features, which include the naphthalene moiety and the pyrazinone ring. It can form complexes with various metals, which can be useful in catalysis, material science, and the synthesis of coordination polymers .
Photochromic and Thermochromic Materials
The naphthalene derivatives are known for their photochromic and thermochromic properties . This makes them suitable for creating materials that change color in response to light or temperature changes, which can be applied in smart windows, sensors, and display technologies .
Antimicrobial Agents
Naphthalene derivatives have demonstrated a range of biological activities, including antimicrobial properties . This particular compound could be synthesized into new drugs or formulations to combat microbial infections .
Antioxidant Compounds
The structural complexity of naphthalene-based compounds allows them to act as antioxidants . They can neutralize free radicals and may be used in pharmaceuticals or as dietary supplements to prevent oxidative stress-related diseases .
Cytotoxic Agents
Research has shown that certain naphthalene derivatives can be cytotoxic, meaning they can be used in the development of anticancer drugs . They can target and kill cancer cells, potentially leading to new treatments .
Anti-inflammatory and Anti-protozoal Drugs
Due to their bioactive nature, compounds like 2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide may be used to develop drugs with anti-inflammatory and anti-protozoal activities . This could lead to new therapies for conditions such as arthritis or protozoal infections .
Material Synthesis
Drug Discovery
Propiedades
IUPAC Name |
2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(23-17-9-2-1-3-10-17)15-24-13-14-25(22(28)21(24)27)19-12-6-8-16-7-4-5-11-18(16)19/h1-14H,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHRCQFTTVTFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2890043.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2890046.png)
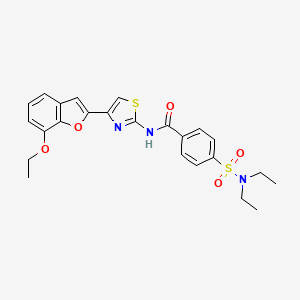
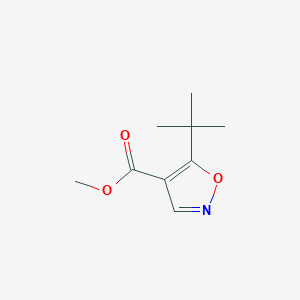
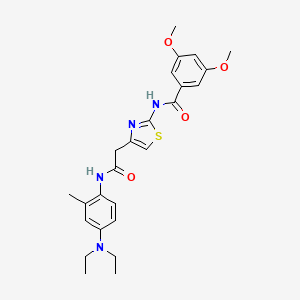
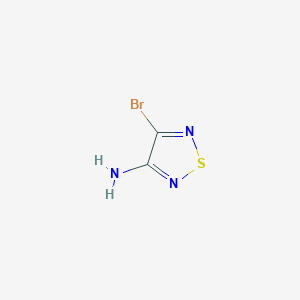


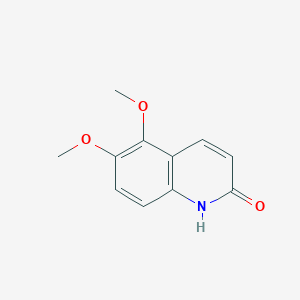
![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)

